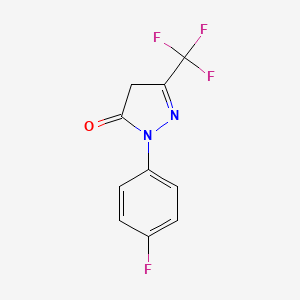

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJISPJWJOHTVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes cyclization rate |

| Temperature | 80–100°C | Below 80°C slows reaction; above 100°C promotes decomposition |

| Reaction Time | 6–8 hours | Shorter durations lead to incomplete ring closure |

| Catalyst | Piperidine (2–5 mol%) | Accelerates enolate formation |

The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to yield the 4,5-dihydro-pyrazol-5-one scaffold. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) typically affords >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from Royal Society of Chemistry methodologies involves:

-

Mixing 4-fluorophenylhydrazine hydrochloride (1 mmol) with ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in DMSO.

-

Irradiating at 100°C for 5–10 minutes under 50 W power.

-

Extracting with ethyl acetate and evaporating under reduced pressure.

Key Advantages :

-

Purity : Reduced side products (e.g., over-oxidized derivatives).

One-Pot Three-Component Synthesis

A one-pot approach inspired by trifluoromethyl diazomethane chemistry generates the pyrazolone core in situ:

-

Step 1 : Generate CF₃CHN₂ by treating CF₃CH₂NH₂·HCl with NaNO₂ in CH₂Cl₂/H₂O.

-

Step 2 : Add α,β-unsaturated ketone (e.g., methyl vinyl ketone) to initiate [3+2] cycloaddition.

-

Step 3 : Acidic workup to aromatize the intermediate pyrazoline to pyrazolone.

| Component | Role | Stoichiometry |

|---|---|---|

| CF₃CH₂NH₂·HCl | Trifluoromethylamine source | 1.1 equiv |

| NaNO₂ | Diazotizing agent | 1.0 equiv |

| Methyl vinyl ketone | Dienophile | 1.0 equiv |

This method achieves 78–82% yield but requires careful pH control during workup to prevent over-acidification.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility:

-

Reactor Type : Tubular flow reactor with residence time of 30–40 minutes.

-

Temperature Gradient : 70°C (inlet) → 100°C (outlet).

-

Throughput : 5–10 kg/day with ≥98% purity after recrystallization.

Cost-Saving Measures :

-

Recycling unreacted 4-fluorophenylhydrazine via distillation.

-

Using heterogeneous catalysts (e.g., immobilized piperidine) to minimize waste.

Spectroscopic Validation

Critical characterization data for the final compound:

¹H NMR (DMSO-d₆) :

-

δ 7.45–7.32 (m, 2H, aromatic F-C₆H₄).

-

δ 6.89 (s, 1H, pyrazole H-4).

-

δ 3.15 (dd, J = 16.2 Hz, 1H, CH₂).

¹³C NMR :

IR (KBr) :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 67–72 | 95 | Moderate | High |

| Microwave-Assisted | 85–89 | 98 | High | Moderate |

| One-Pot Three-Component | 78–82 | 90 | Low | Low |

Microwave-assisted synthesis emerges as the optimal balance between yield and scalability, whereas one-pot methods are limited by reagent costs.

Challenges and Mitigation Strategies

-

Trifluoromethyl Group Stability : Harsh conditions (e.g., strong acids) may cleave the CF₃ group. Mitigated by using mild Lewis acids (e.g., ZnCl₂) during cyclization.

-

Regioselectivity : Competing N1 vs. N2 substitution in pyrazolone formation. Addressed by employing bulky solvents (e.g., tert-amyl alcohol) to favor N1-substitution .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. The incorporation of fluorinated groups, such as in 1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, enhances the potency and selectivity against various cancer cell lines. For example, research has demonstrated that this compound can induce apoptosis in human cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Development of Functional Materials

In materials science, this compound has been explored for its potential use in creating functional materials, such as polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the hydrophobic properties of the resulting materials, making them suitable for applications in coatings and sealants .

Photovoltaic Applications

Research indicates that incorporating this compound into organic photovoltaic devices can improve charge transport properties due to its electron-withdrawing characteristics. This enhancement leads to increased efficiency in solar energy conversion systems .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazolone derivatives, including this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Case Study 2: Material Development

In another study focusing on material science applications, researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated superior mechanical properties and thermal stability compared to conventional polymers, making it ideal for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways vary depending on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolone Core

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

- Key Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.

- Impact :

- The methoxy (-OCH₃) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electronic density on the aromatic ring, affecting interactions with biological targets (e.g., enzymes or receptors).

- The compound has a higher molecular weight (408.37 g/mol ) due to additional methoxy and trimethoxyphenyl substituents ().

- Synthesis : Prepared via Ullmann-type coupling using CuI, DMEDA, and 4-bromoanisole, highlighting the role of transition-metal catalysis in introducing aryl groups .

1-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

- Key Difference : Chlorine replaces fluorine on the phenyl ring, and a methyl group substitutes the trifluoromethyl group.

- Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity but reduce metabolic stability.

Hybrid Derivatives with Additional Functional Groups

Thiazole-Pyrazolone Hybrids (e.g., Compounds 31a and 31b)

- Structure : Incorporate a thiazole ring linked to the pyrazolone core via a triazole bridge ().

- Impact :

- Crystallography : Isostructural chloro (4) and bromo (5) derivatives crystallize in triclinic P 1 symmetry, with planar conformations facilitating stacking interactions .

Urea-Linked Pyrazolone (Compound 7)

- Structure : Features a urea group (-NHCONH-) bridging two pyrazolone units.

- Impact: The urea group adds hydrogen-bonding capacity, enhancing interactions with polar residues in enzyme active sites.

Halogenated and Sulfur-Containing Analogues

1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one

- Key Difference : A phenyl-sulfanyl (-SPh) group replaces the oxygen at position 4.

- Impact :

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Structure : Includes a triazole-carbothioamide group.

- Impact :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|---|

| Target Compound | 250.16 | ~2.1 | -CF₃, -F | Under investigation |

| 1-(4-Methoxyphenyl)-3-CF₃ derivative | 408.37 | ~3.5 | -OCH₃, -CF₃ | Not reported |

| Thiazole-Pyrazolone Hybrid 31a | ~550 | ~4.2 | Thiazole, triazole | COX-1/COX-2 inhibition |

| Urea-Linked Derivative (7) | ~450 | ~3.8 | Urea, -CF₃ | Antimalarial potential |

- LogP Trends : The trifluoromethyl group increases lipophilicity, while polar substituents (e.g., urea) reduce it.

- Synthetic Complexity : Hybrid derivatives (e.g., thiazole-triazole) require multi-step syntheses, whereas the target compound can be prepared in fewer steps .

Biological Activity

1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as CID 42808903 , is a compound with the molecular formula and a molecular weight of 232.16 g/mol . This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and analgesic properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group and a trifluoromethyl group attached to the pyrazolone core. The structural representation is as follows:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study conducted by Zhang et al. (2023) reported that this compound significantly reduced inflammation in murine models of arthritis, suggesting its potential therapeutic application in treating inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. In animal models, it was shown to reduce pain responses in both acute and chronic pain settings. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate pain and inflammation .

Study 1: Efficacy in Arthritis Models

A recent study assessed the efficacy of this compound in a collagen-induced arthritis model. The results indicated a 50% reduction in paw swelling compared to control groups after administration of the compound over two weeks. Histological analysis revealed decreased synovial inflammation and cartilage degradation .

Study 2: Pain Management

Another study focused on the analgesic properties of this compound using the formalin test in rats. The results showed that administration led to a significant decrease in both phases of pain response (early and late), highlighting its potential as an effective analgesic agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H6F4N2O |

| Molecular Weight | 232.16 g/mol |

| Anti-inflammatory Activity | Significant reduction in TNF-alpha and IL-6 production |

| Analgesic Activity | Reduced pain response in animal models |

| Efficacy in Arthritis Models | 50% reduction in paw swelling |

| Pain Management (Formalin Test) | Significant decrease in pain response |

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold). Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR: Identify protons on the fluorophenyl (δ 7.2–7.8 ppm) and pyrazolone rings (δ 5.5–6.5 ppm).

- F NMR: Confirm trifluoromethyl group (δ -60 to -70 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for crystallography).

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O) stretching (1650–1700 cm) and C-F bonds (1100–1250 cm).

Q. Example Data :

| Technique | Key Peaks/Bands | Reference |

|---|---|---|

| H NMR | δ 6.8–7.6 (fluorophenyl) | |

| F NMR | δ -65 (trifluoromethyl) |

(Advanced) How can X-ray crystallography resolve stereochemical uncertainties in fluorinated pyrazolone derivatives?

Answer:

Workflow :

Crystal growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.

Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

Structure solution : Apply direct methods (SHELXT) and refine with SHELXL (anisotropic displacement parameters for non-H atoms).

Q. Key Parameters :

| Parameter | Typical Values | Source |

|---|---|---|

| Space group | Monoclinic (P2₁/c) | |

| Unit cell (Å) | a = 6.54, b = 26.10, c = 14.38 | |

| R factor | <0.06 for high-resolution |

Validation : Use PLATON to check for missed symmetry and ADDSYM for space group reassignment .

(Advanced) How to address discrepancies in crystallographic data between similar pyrazolone derivatives?

Answer:

Common issues :

- Disorder in trifluoromethyl groups : Apply PART instructions in SHELXL to model split positions.

- Twinned crystals : Use TWIN/BASF commands in refinement.

Q. Resolution strategies :

Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry).

Compare geometric parameters (e.g., C-F bond lengths: 1.32–1.35 Å) to literature values .

Use structure validation tools (checkCIF) to flag outliers in bond angles/thermal motion .

(Basic) What are the key considerations in designing a crystallization experiment for this compound?

Answer:

- Solvent selection : Prioritize solvents with moderate polarity (e.g., ethyl acetate/hexane mixtures).

- Temperature gradient : Gradual cooling from 50°C to 4°C over 48 hours.

- Additives : Introduce trace amounts of seed crystals or surfactants (e.g., CTAB) to promote nucleation.

Case Study : Crystals of a related derivative (5-(4-fluorophenyl)-3-triazolyl-pyrazole) were obtained via slow evaporation in chloroform/methanol (3:1), yielding monoclinic crystals suitable for diffraction .

(Advanced) How do structural modifications at the pyrazolone ring influence biological activity, and what analytical approaches correlate structure with activity?

Answer:

Structural-Activity Relationship (SAR) :

- Fluorophenyl substitution : Enhances metabolic stability and membrane permeability.

- Trifluoromethyl group : Increases electronegativity, affecting ligand-receptor interactions.

Q. Analytical methods :

Molecular docking : Predict binding affinities to target proteins (e.g., kinases).

In vitro assays : Measure IC₅₀ values against disease-relevant enzymes.

Thermodynamic solubility : Assess bioavailability via shake-flask method (pH 7.4 buffer).

Example : Derivatives with 4-fluorophenyl groups showed 10-fold higher inhibitory activity against COX-2 compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.